2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one
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Overview
Description
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one is a chemical compound known for its unique structure and properties This compound belongs to the class of diazenyl compounds, which are characterized by the presence of a diazenyl group (-N=N-) attached to an aromatic ring
Preparation Methods
The synthesis of 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one typically involves the reaction of 3-fluoroaniline with a suitable diazonium salt, followed by coupling with a benzothiazinone derivative. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling processes. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The diazenyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The fluorophenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets .
Comparison with Similar Compounds
2-[(E)-(3-Fluorophenyl)diazenyl]-2H-1,4-benzothiazin-3(4H)-one can be compared with other diazenyl compounds and benzothiazinone derivatives. Similar compounds include:
2-[(E)-(3-Hydroxynaphthalen-2-yl)diazenyl]benzoic acid: Known for its photoresponsive properties and applications in antimicrobial photodynamic therapy.
Methyl 4-bromo-3-[(2,6-difluorophenyl)diazenyl]benzoate: Studied for its photoactive properties and potential use in smart materials. The uniqueness of this compound lies in its specific combination of the fluorophenyl and benzothiazinone moieties, which confer distinct chemical and biological properties.
Properties
CAS No. |
189386-50-3 |
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Molecular Formula |
C14H10FN3OS |
Molecular Weight |
287.31 g/mol |
IUPAC Name |
2-[(3-fluorophenyl)diazenyl]-4H-1,4-benzothiazin-3-one |
InChI |
InChI=1S/C14H10FN3OS/c15-9-4-3-5-10(8-9)17-18-14-13(19)16-11-6-1-2-7-12(11)20-14/h1-8,14H,(H,16,19) |
InChI Key |
QCNCICGHAUOLHX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)C(S2)N=NC3=CC(=CC=C3)F |
Origin of Product |
United States |
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